Antifilarial Microfilaricidal Activity: Free Amine vs. N-Acetyl Derivative in a Murine Filariasis Model
In a head-to-head in vivo evaluation against filariasis, methyl 3-amino-4-(phenylamino)benzoate (compound 4 in the study, the free amine form) delivered 77.5% microfilaricidal activity, representing a ~3 percentage-point absolute advantage over its N-acetyl derivative (compound 5, 74.4%) when both were administered at 25 mg/kg i.p. for 6 days [1]. Both compounds were designed as diethylcarbamazine (DEC) analogs, and this comparison directly isolates the contribution of the free primary amine versus the acetylated amine to antifilarial efficacy in the same experimental system.
| Evidence Dimension | Microfilaricidal activity (% reduction) in a filariasis model |
|---|---|
| Target Compound Data | 77.5% microfilaricidal activity |
| Comparator Or Baseline | Methyl 3-amino-4-(acetamido)benzoate (N-acetyl derivative, compound 5): 74.4% |
| Quantified Difference | Absolute difference of ~3.1 percentage points; target compound ~4.2% relatively higher efficacy |
| Conditions | In vivo murine filariasis model; 25 mg/kg i.p. for 6 days [1] |
Why This Matters
For programs screening DEC analogs as antifilarial leads, the free amine form provides a modest but measurable efficacy advantage over the acetylated congener without additional synthetic steps for deprotection, directly impacting lead prioritization and procurement decisions.
- [1] Beg, M.S.J.; Singh, B.N.; Raj, P. Synthesis of Methyl-4-Anilino-3-Amino/Amino-Acetyl Benzoates as Anti-Filarial Agents. Asian J. Chem. 2003, 15 (1), 519–522. View Source
